4-Fluoro-2-methoxy-5-methylbenzonitrile
Description
4-Fluoro-2-methoxy-5-methylbenzonitrile (C$9$H$7$FNO) is a substituted benzonitrile derivative featuring a fluorine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 5-position.
Properties
CAS No. |
314298-16-3 |
|---|---|
Molecular Formula |
C9H8FNO |
Molecular Weight |
165.16 g/mol |
IUPAC Name |
4-fluoro-2-methoxy-5-methylbenzonitrile |
InChI |
InChI=1S/C9H8FNO/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-4H,1-2H3 |
InChI Key |
AGPGMMDCEXORHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)OC)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular weights, and properties of 4-Fluoro-2-methoxy-5-methylbenzonitrile with its analogs:
Electronic and Steric Effects
- Substituent Positions: The 4-fluoro group in the target compound exerts a strong electron-withdrawing effect, stabilizing the aromatic ring and directing electrophilic substitution reactions. In contrast, 2-fluoro-5-methoxybenzonitrile has reversed substituent positions, altering electronic distribution and reactivity. Methoxy vs. Hydroxy: Methoxy groups (electron-donating) in the target and 2-Fluoro-5-methoxybenzonitrile enhance solubility in non-polar solvents, whereas hydroxy groups (as in 4-Amino-5-fluoro-2-hydroxybenzonitrile ) increase hydrogen bonding and polarity.
Physicochemical Properties
- Solubility: The nitrile group in all analogs contributes to moderate polarity. However, the methyl and methoxy groups in the target compound may lower water solubility compared to hydroxy-containing analogs (e.g., 4-Amino-5-fluoro-2-hydroxybenzonitrile ).
- Thermal Stability :
- Compounds with electron-withdrawing groups (e.g., fluorine, nitrile) generally exhibit higher melting points. The target’s molecular weight (179.16 g/mol) is intermediate among analogs, suggesting balanced stability and reactivity.
Research Findings and Implications
- Positional Isomerism : Reversing substituent positions (e.g., 4-fluoro vs. 2-fluoro) significantly impacts electronic properties and reaction pathways .
- Functional Group Trade-offs: Hydroxy and amino groups improve solubility but reduce stability under acidic conditions, whereas methoxy and methyl groups offer steric protection .
- Industrial Applications: High-purity analogs (e.g., 97% pure 2-Amino-4-chloro-5-methoxybenzonitrile ) highlight the importance of synthesis optimization for pharmaceutical intermediates.
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